N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide
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Overview
Description
N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine moiety, and a carboxamide group
Preparation Methods
The synthesis of N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to optimize production efficiency and scalability .
Chemical Reactions Analysis
N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can be compared with similar compounds such as:
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Although structurally different, TEMPO is another piperidine derivative known for its catalytic properties in oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)10-18-17(21)20-9-5-7-15(11-20)12-22-16-8-4-6-14(3)19-16/h4,6,8,13,15H,5,7,9-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFBSRSGKJKGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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